molecular formula C19H25N3O4 B4487131 N-(3,5-Dimethoxyphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

N-(3,5-Dimethoxyphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

Cat. No.: B4487131
M. Wt: 359.4 g/mol
InChI Key: ZPTRKARCXSQYLK-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-12(2)18-11-16(21-26-18)17-6-5-7-22(17)19(23)20-13-8-14(24-3)10-15(9-13)25-4/h8-12,17H,5-7H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTRKARCXSQYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxyphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The starting materials usually include 3,5-dimethoxyphenyl derivatives, isoxazole derivatives, and pyrrolidine carboxylic acid derivatives. Common synthetic routes may involve:

    Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The isoxazole ring can be coupled with the pyrrolidine carboxylic acid derivative using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Final Assembly: The final compound is assembled through amide bond formation between the 3,5-dimethoxyphenyl derivative and the coupled intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethoxyphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxyphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethoxyphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide: can be compared with other pyrrolidine carboxamides and isoxazole derivatives.

    Similar Compounds: N-(3,5-Dimethoxyphenyl)-2-[5-(methyl)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide, N-(3,5-Dimethoxyphenyl)-2-[5-(ethyl)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-Dimethoxyphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
Reactant of Route 2
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N-(3,5-Dimethoxyphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

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